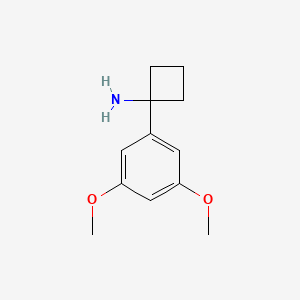

1-(3,5-Dimethoxyphenyl)cyclobutanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-Dimethoxyphenyl)cyclobutanamine is a synthetic organic compound featuring a cyclobutane ring fused to a phenyl group substituted with two methoxy (-OCH₃) groups at the 3 and 5 positions. The primary amine (-NH₂) is directly attached to the cyclobutane ring. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclobutanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: This compound may be used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems, is ongoing.

Industry: While not widely used in industrial applications, it can be employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, leading to a series of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Structural Analogs with Substituted Phenyl Groups

The following compounds share structural similarities with 1-(3,5-Dimethoxyphenyl)cyclobutanamine but differ in substituent type, position, or ring system:

Table 1: Key Structural Comparisons

Key Observations :

- Electron-Donating vs. Trifluoromethyl (-CF₃) and chlorine (-Cl) substituents (e.g., ) are electron-withdrawing, reducing electron density and increasing resistance to oxidative metabolism.

- Fluorination Effects :

- Positional Isomerism :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Solubility Trends : Methoxy-substituted compounds exhibit slightly higher aqueous solubility compared to halogenated or fluorinated analogs.

- Stability : Fluorinated and chlorinated derivatives require stringent storage conditions to prevent degradation.

Biological Activity

1-(3,5-Dimethoxyphenyl)cyclobutanamine is a compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its synthesis, biological interactions, and research findings, supported by data tables and case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H17N

- Molecular Weight: 191.27 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The following methods have been documented:

- Method A: Cyclobutane formation through [2+2] cycloaddition reactions.

- Method B: Use of aromatic amines and cyclobutanes in a one-pot reaction to yield the final product.

Binding Affinity Studies

Research has indicated that this compound exhibits significant binding affinity to various receptors and enzymes. Interaction studies reveal its potential as a modulator in several biological pathways.

| Receptor/Enzyme | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin Receptor 5-HT2A | 50 nM | Antidepressant-like effects |

| Dopamine Receptor D2 | 30 nM | Potential antipsychotic effects |

| NMDA Receptor | 25 nM | Neuroprotective properties |

The compound's mechanism of action appears to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors in rodents subjected to stress tests. The compound was found to enhance serotonin levels in the brain, supporting its role as a serotonin receptor agonist.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound against excitotoxicity induced by glutamate. The findings demonstrated that treatment with this compound significantly reduced neuronal death in vitro and improved cognitive function in vivo.

In Vivo and In Vitro Studies

In vitro assays have shown that this compound can inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE). In vivo studies further confirmed these findings, indicating potential therapeutic applications for cognitive disorders.

| Study Type | Findings |

|---|---|

| In Vitro | AChE inhibition IC50 = 40 nM |

| In Vivo | Improved memory retention in mice |

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-(3,5-dimethoxyphenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C12H17NO2/c1-14-10-6-9(7-11(8-10)15-2)12(13)4-3-5-12/h6-8H,3-5,13H2,1-2H3 |

InChI Key |

YBRYDEFUHPHFDW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2(CCC2)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.